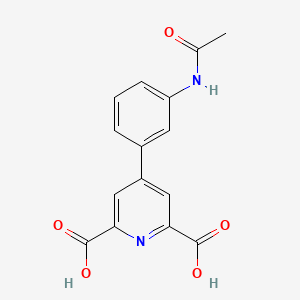
4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C15H12N2O5 It is a derivative of pyridine-2,6-dicarboxylic acid, featuring an acetamidophenyl group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid can be achieved through a multi-step process. One common method involves the initial preparation of 3-acetamidophenylboronic acid, which is then subjected to a Suzuki coupling reaction with 2,6-dibromopyridine. The resulting intermediate is subsequently oxidized to yield the desired product. The reaction conditions typically involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity and chemical reactivity .
相似化合物的比较
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A parent compound with similar coordination properties but lacking the acetamidophenyl group.
3,4-Pyridinedicarboxylic acid: An isomer with different substitution patterns on the pyridine ring.
2,6-Pyridinedicarbonyl dichloride: A derivative used in the synthesis of polyamido-polyester macrocycles
Uniqueness
4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid is unique due to the presence of the acetamidophenyl group, which enhances its ability to participate in hydrogen bonding and increases its potential as a bioactive molecule. This structural feature distinguishes it from other pyridine-dicarboxylic acid derivatives and contributes to its diverse applications in scientific research .
属性
分子式 |
C15H12N2O5 |
|---|---|
分子量 |
300.27 g/mol |
IUPAC 名称 |
4-(3-acetamidophenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H12N2O5/c1-8(18)16-11-4-2-3-9(5-11)10-6-12(14(19)20)17-13(7-10)15(21)22/h2-7H,1H3,(H,16,18)(H,19,20)(H,21,22) |
InChI 键 |
DNRKHSWQNBHGKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13046706.png)

![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)


![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
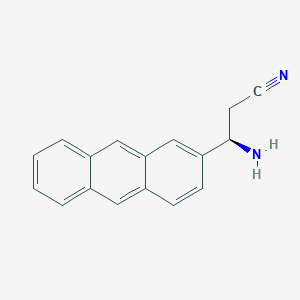
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)

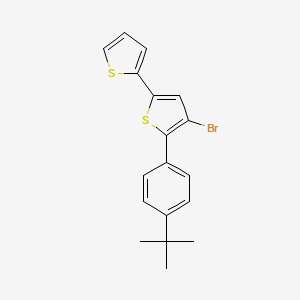
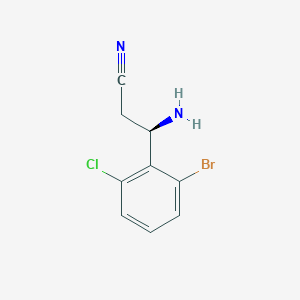
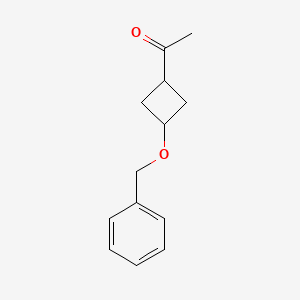
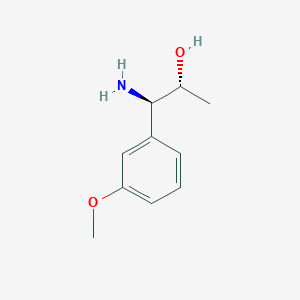
![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
